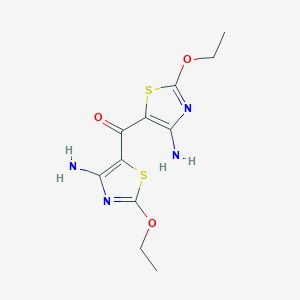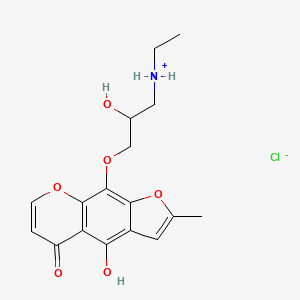
1,5,6,6-Tetramethyl-3-(3,4,4,5-tetramethyl-2,5-cyclohexadien-1-ylidene)-1,4-cyclohexadiene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5,6,6-Tetramethyl-3-(3,4,4,5-tetramethyl-2,5-cyclohexadien-1-ylidene)-1,4-cyclohexadiene is a complex organic compound. Its structure suggests it belongs to the class of cyclohexadienes, which are derivatives of cyclohexane with two double bonds. The presence of multiple methyl groups indicates it is highly substituted, which could influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5,6,6-Tetramethyl-3-(3,4,4,5-tetramethyl-2,5-cyclohexadien-1-ylidene)-1,4-cyclohexadiene likely involves multiple steps, including the formation of the cyclohexadiene ring and subsequent methylation. Typical conditions might include:
Cyclization reactions: Using catalysts like acids or bases to form the cyclohexadiene ring.
Methylation: Introduction of methyl groups using reagents such as methyl iodide (CH3I) in the presence of a base.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, often using continuous flow reactors to ensure consistent quality and yield. The choice of solvents, catalysts, and purification methods would be optimized for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming ketones or alcohols.
Reduction: Reduction could lead to the formation of more saturated compounds.
Substitution: The methyl groups might be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst.
Substitution reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).
Major Products
The major products would depend on the specific reactions and conditions but could include various substituted cyclohexadienes, alcohols, ketones, or fully saturated cyclohexane derivatives.
Scientific Research Applications
1,5,6,6-Tetramethyl-3-(3,4,4,5-tetramethyl-2,5-cyclohexadien-1-ylidene)-1,4-cyclohexadiene could have applications in:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biochemical pathways involving cyclohexadiene derivatives.
Medicine: Investigating its pharmacological properties or as a scaffold for drug development.
Industry: Possible use in the production of polymers, resins, or other materials.
Mechanism of Action
The mechanism of action would depend on its specific interactions with molecular targets. For example, if used in a biological context, it might interact with enzymes or receptors, influencing biochemical pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
Cyclohexadiene: The parent compound with fewer methyl groups.
Tetramethylcyclohexadiene: A simpler derivative with fewer substitutions.
Hexamethylbenzene: A fully methylated aromatic compound.
Uniqueness
1,5,6,6-Tetramethyl-3-(3,4,4,5-tetramethyl-2,5-cyclohexadien-1-ylidene)-1,4-cyclohexadiene is unique due to its specific substitution pattern, which could confer distinct chemical and physical properties compared to its analogs.
Properties
CAS No. |
89549-24-6 |
|---|---|
Molecular Formula |
C20H28 |
Molecular Weight |
268.4 g/mol |
IUPAC Name |
1,5,6,6-tetramethyl-3-(3,4,4,5-tetramethylcyclohexa-2,5-dien-1-ylidene)cyclohexa-1,4-diene |
InChI |
InChI=1S/C20H28/c1-13-9-17(10-14(2)19(13,5)6)18-11-15(3)20(7,8)16(4)12-18/h9-12H,1-8H3 |
InChI Key |
FHBOFEAUHUPIJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=C(C(C(=C2)C)(C)C)C)C=C(C1(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



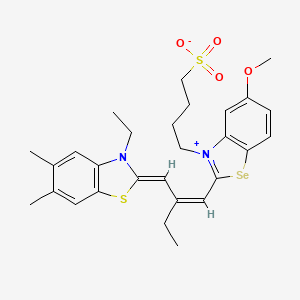
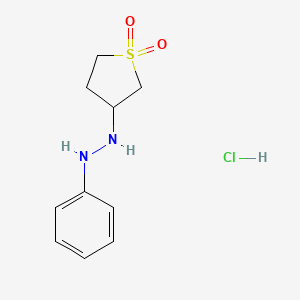
![[R-(Z)]-3,7-dimethyl-3,6-octadien-2-ol](/img/structure/B13771170.png)
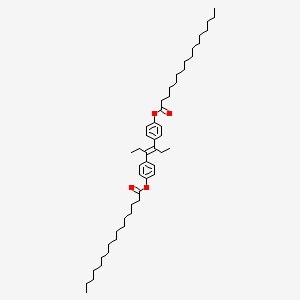
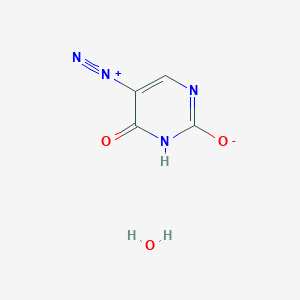
![1-[(6,7-Dichloroquinolin-4-yl)amino]-3-(diethylamino)propan-2-ol](/img/structure/B13771189.png)
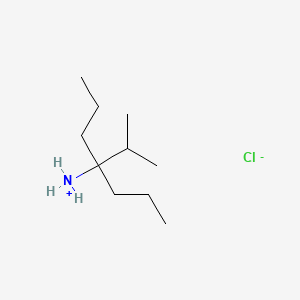
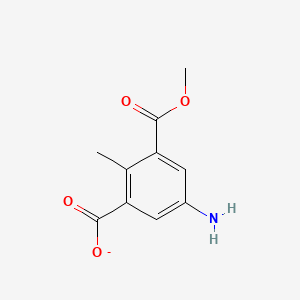
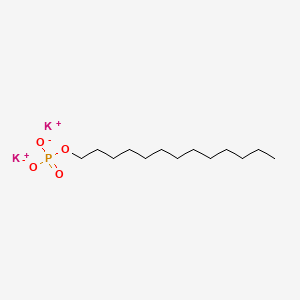
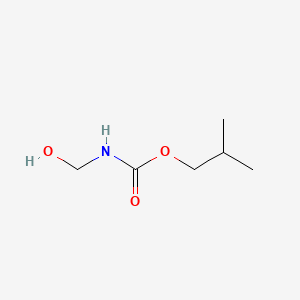
![3-[[1-(2,5-Dioxopyrrolidin-1-yl)ethyl][3-methyl-4-[(4-nitrophenyl)azo]phenyl]amino]propiononitrile](/img/structure/B13771214.png)
